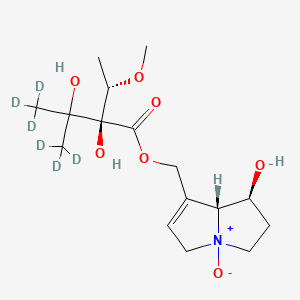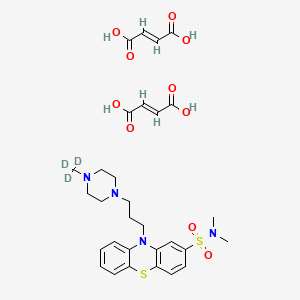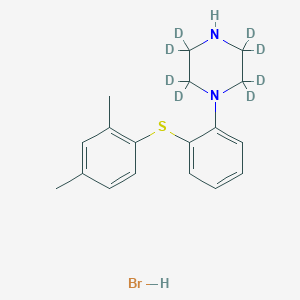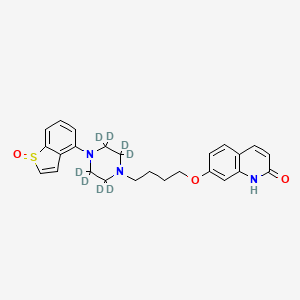
Brexpiprazole S-oxide D8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Brexpiprazole S-oxide D8, also known as DM-3411 D8, is a deuterium-labeled metabolite of Brexpiprazole. Brexpiprazole is an atypical antipsychotic agent that acts as a partial agonist at serotonin 5-HT1A and dopamine receptors. This compound is primarily used in scientific research as an internal standard for the quantification of Brexpiprazole by gas chromatography or liquid chromatography-mass spectrometry .
Preparation Methods
The synthesis of Brexpiprazole involves several steps, starting with the treatment of 7-Hydroxy-2(1H)-quinolinone with chlorobromobutane to form 7-(4-chlorobutoxy)-1H-quinolin-2-one. This intermediate is then reacted with benzothiophenepiperazine hydrochloride to yield Brexpiprazole . The preparation of Brexpiprazole S-oxide D8 involves the introduction of deuterium atoms into the Brexpiprazole molecule, which can be achieved through various deuteration techniques. Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with additional steps for deuterium incorporation.
Chemical Reactions Analysis
Brexpiprazole S-oxide D8 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Brexpiprazole can yield Brexpiprazole S-oxide, while reduction can revert it to its parent compound .
Scientific Research Applications
Brexpiprazole S-oxide D8 is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as an internal standard for the quantification of Brexpiprazole in various analytical methods. In biology and medicine, it is used to study the pharmacokinetics and metabolism of Brexpiprazole, providing insights into its absorption, distribution, metabolism, and excretion. Additionally, it is used in the development of new analytical techniques for the detection and quantification of Brexpiprazole and its metabolites .
Mechanism of Action
The mechanism of action of Brexpiprazole S-oxide D8 is similar to that of Brexpiprazole. It acts as a partial agonist at serotonin 5-HT1A and dopamine D2 receptors, and as an antagonist at serotonin 5-HT2A receptors. This dual activity modulates the levels of serotonin and dopamine in the brain, which helps alleviate symptoms of psychiatric disorders such as schizophrenia and major depressive disorder. The molecular targets and pathways involved include the serotonin and dopamine receptor pathways, which play crucial roles in mood regulation and cognitive function .
Comparison with Similar Compounds
Brexpiprazole S-oxide D8 is similar to other antipsychotic compounds such as Aripiprazole and Cariprazine. Like Brexpiprazole, Aripiprazole and Cariprazine are partial agonists at dopamine D2 receptors and serotonin 5-HT1A receptors. Brexpiprazole has a higher affinity for serotonin 5-HT2A receptors compared to Aripiprazole, which may contribute to its unique pharmacological profile. Additionally, this compound, being a deuterium-labeled compound, offers advantages in analytical studies due to its distinct mass, which aids in the accurate quantification of Brexpiprazole in biological samples .
Similar Compounds
- Aripiprazole
- Cariprazine
- Didesmethylcariprazine
These compounds share similar pharmacological properties with Brexpiprazole but differ in their receptor binding affinities and clinical applications .
Properties
Molecular Formula |
C25H27N3O3S |
|---|---|
Molecular Weight |
457.6 g/mol |
IUPAC Name |
7-[4-[2,2,3,3,5,5,6,6-octadeuterio-4-(1-oxo-1-benzothiophen-4-yl)piperazin-1-yl]butoxy]-1H-quinolin-2-one |
InChI |
InChI=1S/C25H27N3O3S/c29-25-9-7-19-6-8-20(18-22(19)26-25)31-16-2-1-11-27-12-14-28(15-13-27)23-4-3-5-24-21(23)10-17-32(24)30/h3-10,17-18H,1-2,11-16H2,(H,26,29)/i12D2,13D2,14D2,15D2 |
InChI Key |
VJYXYAVCCLPIPM-DHNBGMNGSA-N |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1CCCCOC2=CC3=C(C=C2)C=CC(=O)N3)([2H])[2H])([2H])[2H])C4=C5C=CS(=O)C5=CC=C4)([2H])[2H])[2H] |
Canonical SMILES |
C1CN(CCN1CCCCOC2=CC3=C(C=C2)C=CC(=O)N3)C4=C5C=CS(=O)C5=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




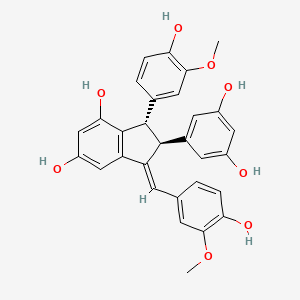
![acetic acid;ethyl 5-hydroxy-1-[2-oxo-2-(2-piperidin-1-ylethylamino)ethyl]indole-2-carboxylate](/img/structure/B12422972.png)
